molecular formula C10H10F3N B8216935 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline

Cat. No.: B8216935
M. Wt: 201.19 g/mol
InChI Key: RGMSYPHSYJUPSR-DTWKUNHWSA-N
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Description

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline is a chiral chemical building block of high value to medicinal chemistry and drug discovery research. This compound features a synthetically challenging scaffold that combines an aromatic aniline group, which can be used for further derivatization, with a rel -2-(trifluoromethyl)cyclopropyl moiety. The cyclopropyl group is known to confer conformational restraint and potentially improve metabolic stability when incorporated into larger molecules . The trifluoromethyl (TFM, -CF 3 ) group is a critical pharmacophore in modern agrochemical and pharmaceutical design due to its high electronegativity, significant lipophilicity, and potential to enhance membrane permeability and metabolic stability . These properties make TFM-group-containing compounds prevalent in FDA-approved drugs, targeting a wide range of diseases . Researchers can utilize this aniline as a key intermediate in the synthesis of more complex molecules, such as potential receptor ligands or enzyme inhibitors. Its specific stereochemistry ((1R,2R)-rel) makes it particularly useful for exploring structure-activity relationships in the development of chiral active compounds. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-2-1-3-7(14)4-6/h1-4,8-9H,5,14H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMSYPHSYJUPSR-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline typically involves the cyclopropanation of an appropriate precursor with a trifluoromethylating agent. One common method includes the use of diazo compounds in the presence of a catalyst to introduce the cyclopropyl ring . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline and related compounds:

Compound Name Cyclopropane Substituent Aniline Substituent Molecular Formula Molecular Weight Key Properties References
This compound CF₃ (stereospecific) H C₁₀H₁₀F₃N 201.19 High lipophilicity, rigid structure, stereochemical complexity
4-chloro-N-isopropyl-N-(((2R,3S)-3-propyloxiran-2-yl)methyl)aniline (1j) Propyl (on oxirane) Cl, isopropyl C₁₅H₂₂ClNO 283.79 Epoxide reactivity, chloro substituent, higher steric bulk
3-(Trifluoromethyl)aniline None (CF₃ on benzene) H C₇H₆F₃N 161.12 Electron-withdrawing CF₃ on aromatic ring, simpler structure
2-(3-Aminopropyl)aniline None Aminopropyl C₉H₁₄N₂ 150.22 Flexible chain, basic amine, lower molecular weight
Key Observations:

Cyclopropane vs. Oxirane Rings: Compounds like 1j () feature oxirane (epoxide) rings instead of cyclopropane.

Trifluoromethyl Placement: In 3-(Trifluoromethyl)aniline (), the CF₃ group is directly attached to the benzene ring, increasing electron-withdrawing effects on the aromatic system.

Steric and Stereochemical Effects: The (1R,2R)-stereochemistry of the target compound introduces chirality, which is absent in simpler analogs like 2-(3-Aminopropyl)aniline (). This stereospecificity could enhance enantioselective interactions in catalysis or pharmacology .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The CF₃ group and cyclopropane ring in the target compound increase lipophilicity (logP ~2.8 estimated) compared to 3-(Trifluoromethyl)aniline (logP ~2.1) and 2-(3-Aminopropyl)aniline (logP ~1.5). This enhances membrane permeability but may reduce aqueous solubility .
  • Metabolic Stability: The CF₃ group is known to resist oxidative metabolism, suggesting improved stability over non-fluorinated analogs like 1j or 2-(3-Aminopropyl)aniline .
  • Solubility: The rigid cyclopropane may reduce solubility in polar solvents compared to flexible-chain analogs (e.g., 2-(3-Aminopropyl)aniline) but improve crystallinity for formulation .

Biological Activity

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline is a compound characterized by a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline. Its molecular formula is C10H10F3NC_{10}H_{10}F_3N, and it features significant electronegativity due to the trifluoromethyl group, which influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₁₀H₁₀F₃N
IUPAC Name3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline
LogP (octanol-water partition coefficient)3.5 (indicative of lipophilicity)
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways, which could be beneficial for drug development.
  • Anticancer Activity : Preliminary data suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, modifications have led to compounds with IC50 values as low as 0.003 M against certain tumor cell lines .

Comparative Analysis

In comparison to other trifluoromethyl-substituted anilines and cyclopropylamines, this compound stands out due to its specific stereochemistry and the combination of both trifluoromethyl and cyclopropyl groups. This unique structure imparts distinct chemical and biological properties that are advantageous in research applications.

Compound IC50 (M) Activity
This compound0.003High cytotoxicity against cancer cells
Related Trifluoromethyl Aniline Derivative~0.092Moderate anticancer activity

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT-29). The most active derivative exhibited an IC50 value of 0.003 M, indicating potent anticancer properties .

Case Study 2: Enzyme Interaction

Another research highlighted the interaction of this compound with human deacetylase Sirtuin 2 (HDSirt2), showing that it could inhibit this enzyme effectively, which is implicated in various diseases including cancer and neurodegeneration .

Q & A

Q. How can researchers confirm the stereochemical integrity of 3-((1R,2R)-rel-2-(trifluoromethyl)cyclopropyl)aniline during synthesis?

Methodological Answer: The stereochemistry of the cyclopropane ring can be validated using X-ray crystallography (for crystalline derivatives) or NOESY/ROESY NMR to observe spatial proximity of protons. For example, coupling constants (JHHJ_{H-H}) in 1^1H NMR between cyclopropane protons (typically 5–10 Hz) can indicate cis/trans configurations. Comparative analysis with known (1R,2R)-configured cyclopropane derivatives (e.g., latanoprost analogs in ) can provide reference data .

Q. What purification strategies are recommended for isolating this compound from byproducts?

Methodological Answer:

  • Flash chromatography using hexane/ethyl acetate gradients (polarity adjusted for trifluoromethyl groups).
  • Recrystallization in ethanol/water mixtures, leveraging the compound’s moderate solubility (similar to 3-(trifluoromethyl)aniline derivatives in ).
  • HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of the trifluoromethylcyclopropyl moiety in catalytic reactions?

Methodological Answer:

  • DFT calculations (e.g., Gaussian, ORCA) to model transition states in cyclopropane ring-opening reactions. For example, the electron-withdrawing effect of the trifluoromethyl group can be quantified via Natural Bond Orbital (NBO) analysis.
  • Molecular docking to assess interactions with biological targets (e.g., enzyme active sites), as demonstrated for trifluoromethylated anilines in .

Q. What experimental conditions mitigate racemization during functionalization of the aniline group?

Methodological Answer:

  • Use low-temperature reactions (−20°C to 0°C) and sterically hindered bases (e.g., DIPEA) to minimize proton exchange at the aniline nitrogen.
  • Monitor reaction progress via in-situ IR spectroscopy to detect intermediates prone to racemization (e.g., imine formation). Reference protocols for similar compounds () suggest yields >85% with these precautions .

Q. How to resolve contradictions in reported biological activity data for trifluoromethylcyclopropyl-aniline derivatives?

Methodological Answer:

  • Conduct dose-response assays across multiple cell lines to account for variability in membrane permeability (e.g., using MDCK or Caco-2 models).
  • Compare metabolic stability in liver microsomes (e.g., rat vs. human S9 fractions) to identify species-specific degradation pathways. Data from on 2-methyl-3-(trifluoromethyl)aniline’s biochemical applications can guide assay design .

Analytical and Stability Studies

Q. What accelerated stability testing protocols are suitable for assessing shelf-life under varying humidity?

Methodological Answer:

  • ICH Q1A guidelines : Store samples at 40°C/75% RH for 6 months, with periodic HPLC-UV analysis (λ = 254 nm) to detect hydrolytic byproducts (e.g., cyclopropane ring-opening products).
  • Karl Fischer titration to correlate moisture uptake with degradation rates. highlights similar stability challenges for 3-(trifluoromethyl)aniline derivatives .

Q. How to quantify trace impurities (e.g., regioisomers) in bulk batches?

Methodological Answer:

  • LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile mobile phase.
  • NMR spiking experiments using synthesized impurity standards (e.g., (1S,2S)-isomers from ) to confirm detection limits <0.1% .

Application-Driven Research

Q. What strategies enhance the solubility of this compound in aqueous media for in vivo studies?

Methodological Answer:

  • Formulate as nanocrystalline suspensions using poloxamer 407 or PEG-400 as stabilizers.
  • Synthesize prodrugs (e.g., acetylated aniline derivatives) to improve logP values. demonstrates prodrug approaches for latanoprost analogs .

Q. How to evaluate the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

  • Kinase profiling using a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Structure-activity relationship (SAR) studies : Introduce substituents at the aniline para-position (e.g., halogens, methyl groups) and compare IC50 values. ’s data on cyclopropane-dicarboxylic acid derivatives provides a template .

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